Lipophilicity Advantage: Predicted LogP Difference vs. Non-Fluorinated 5-Benzyl-2H-Tetrazole
The target compound incorporates a para-CF3 group on the benzyl ring, which substantially elevates lipophilicity compared to the non-fluorinated analog 5-benzyl-2H-tetrazole (CAS 18489-25-3). The non-fluorinated comparator has an experimentally derived LogP of 0.79 [1], while the target compound—bearing the CF3 substitution—is predicted to exhibit a LogP in the range of approximately 2.5–3.0 based on the measured LogP of the structurally analogous 5-[4-(trifluoromethyl)phenyl]-1H-tetrazole (LogP 2.83) and the LogD (pH 7.4) of 2.57 for that same comparator [2]. The addition of the methylene spacer in the target compound is expected to further increase LogP by approximately 0.3–0.5 log units relative to the directly attached analog, yielding an estimated LogP advantage of ~1.7–2.2 log units (approximately 50–160 fold higher octanol-water partition) over the non-fluorinated benzyl analog.
| Evidence Dimension | Lipophilicity (LogP / octanol-water partition coefficient) |
|---|---|
| Target Compound Data | Estimated LogP ~2.5–3.0 (predicted range based on structural analogs) |
| Comparator Or Baseline | 5-Benzyl-2H-tetrazole (CAS 18489-25-3): Measured LogP = 0.79 |
| Quantified Difference | ΔLogP ≈ +1.7 to +2.2 log units (~50–160× higher partition coefficient) |
| Conditions | Octanol-water partition; comparator LogP from 0elem.com database; target LogP estimated from congeneric series data on chembase.cn |
Why This Matters
This lipophilicity difference dictates membrane permeability in cell-based assays: the target compound is predicted to cross lipid bilayers substantially faster than the non-fluorinated analog, making it the preferred choice for intracellular target screening where passive diffusion is rate-limiting.
- [1] 0elem.com. 5-Benzyl-2H-tetrazole (CAS 18489-25-3): LOGP 0.7905. View Source
- [2] ChemBase.cn. 5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole (CAS 2251-79-8): Calculated LogP 2.83094, LogD (pH 7.4) 2.5719647. View Source
